3-Butoxy-benzenesulfonyl chloride
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Overview
Description
3-Butoxybenzene-1-sulfonylchloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a butoxy group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butoxybenzene-1-sulfonylchloride can be synthesized through the sulfonation of 3-butoxybenzene followed by chlorination. The typical procedure involves the reaction of 3-butoxybenzene with chlorosulfonic acid, resulting in the formation of the sulfonic acid derivative, which is then converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In an industrial setting, the synthesis of 3-butoxybenzene-1-sulfonylchloride may involve continuous flow processes to ensure efficient production and high yields. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonamide under appropriate conditions.
Oxidation: Although less common, oxidation reactions can modify the butoxy group or the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or phenols.
Sulfonic Acids: Formed by reduction of the sulfonyl chloride group.
Scientific Research Applications
3-Butoxybenzene-1-sulfonylchloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: Employed in the modification of biomolecules for studying protein function and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-butoxybenzene-1-sulfonylchloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations and modifications of biomolecules .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Lacks the butoxy group, making it less hydrophobic and less versatile in certain reactions.
Toluene-4-sulfonyl Chloride: Contains a methyl group instead of a butoxy group, affecting its reactivity and solubility.
Methanesulfonyl Chloride: A simpler structure with different reactivity patterns due to the absence of an aromatic ring.
Uniqueness: 3-Butoxybenzene-1-sulfonylchloride is unique due to the presence of the butoxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C10H13ClO3S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
3-butoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
NIBNLELXTJFUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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